molecular formula C20H14ClN3OS B2500569 (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 1327169-49-2

(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No. B2500569
CAS RN: 1327169-49-2
M. Wt: 379.86
InChI Key: RCDSZXUSNLIUHG-MHWRWJLKSA-N
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Description

The compound is a type of chalcone, which are privileged structures in chemistry because they present a variety of possibilities for the construction of new molecules . Chalcones can be obtained from natural sources or by synthesis .


Synthesis Analysis

Chalcones can be synthesized and characterized by various methods such as single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Molecular Structure Analysis

In the solid-state, chalcones can crystalize into various space groups, and their molecular arrangements are directly associated with their chemical and physical properties . For example, a similar compound, (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, has a monoclinic structure with P21/c space group, and four molecules per unit cell .

Scientific Research Applications

Antimycotic Applications

  • Sertaconazole, with a chlorophenyl group similar to the compound , has been noted for its potent antifungal activity and excellent safety profile. Studies highlight its therapeutic efficacy and safety in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, demonstrating significant cure rates and minimal undesirable effects (Nasarre et al., 1992) (Pedragosa et al., 1992).

Synthetic and Chemical Properties

  • Research on compounds with thiazole structures indicates their importance in the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines. Such compounds have a wide range of biological applications, including antitumor activities (Ibrahim, 2011).
  • The synthesis and structural properties of certain thiazol derivatives have been studied, indicating the significance of these compounds in developing drugs with various therapeutic effects. For example, research on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals insights into their conformation and potential utility in drug development (Issac & Tierney, 1996).

Antitubercular Activity

  • Studies on 2-isonicotinoylhydrazinecarboxamide derivatives, which share a similar complexity in molecular structure with the compound , have shown promising results against various strains of M. tuberculosis, indicating the potential of these compounds in antitubercular drug design (Asif, 2014).

Biochemical and Pharmacological Research

  • The compound Hoechst 33258, which contains a phenyl group similar to the compound , is known for its strong binding to the minor groove of double-stranded B-DNA. It's used in biological research for DNA staining, chromosome analysis, and as a model system for investigating DNA sequence recognition and binding. Its derivatives also find applications as radioprotectors and topoisomerase inhibitors, offering potential pathways for drug development and biological studies (Issar & Kakkar, 2013).

properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-13-2-4-14(5-3-13)10-16(11-22)19(25)24-20-23-18(12-26-20)15-6-8-17(21)9-7-15/h2-10,12H,1H3,(H,23,24,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSZXUSNLIUHG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

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